molecular formula C14H15F3N4OS B2774288 1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396751-99-7

1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2774288
CAS No.: 1396751-99-7
M. Wt: 344.36
InChI Key: JSPQVNOHTBROPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C14H15F3N4OS and its molecular weight is 344.36. The purity is usually 95%.
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Biological Activity

1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H21F3N4O3S
  • Molecular Weight : 442.5 g/mol
  • LogP : 3.28
  • Polar Surface Area : 64 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antiviral Activity : Some derivatives of pyrimidine compounds have shown effectiveness against viral infections, particularly by inhibiting viral replication and enhancing host immune responses .
  • Antibacterial Properties : The compound's structural features suggest potential efficacy against a range of bacterial pathogens. Studies have highlighted similar compounds that demonstrate significant antibacterial activity, outperforming traditional antibiotics .

Case Studies and Experimental Data

  • Antiviral Activity :
    • A study demonstrated that compounds with similar structural motifs exhibited EC50 values ranging from 0.20 to 0.35 μM against various viral targets, indicating that modifications in the pyrimidine ring can enhance antiviral potency .
    • In vitro assays have shown that certain derivatives can significantly inhibit the activity of reverse transcriptase enzymes, which are critical for viral replication.
  • Antibacterial Efficacy :
    • Compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae .
    • The presence of thiophene groups has been linked to enhanced membrane permeability, facilitating better penetration into bacterial cells.

Comparative Analysis

Compound NameAntiviral EC50 (μM)Antibacterial MIC (μg/mL)Key Structural Features
Compound A0.200.008Pyrimidine derivative
Compound B0.350.03Thiophene substitution
Target CompoundTBDTBDTrifluoromethyl group

Properties

IUPAC Name

1-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4OS/c1-9-7-11(14(15,16)17)21-12(20-9)4-5-18-13(22)19-8-10-3-2-6-23-10/h2-3,6-7H,4-5,8H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPQVNOHTBROPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)NCC2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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